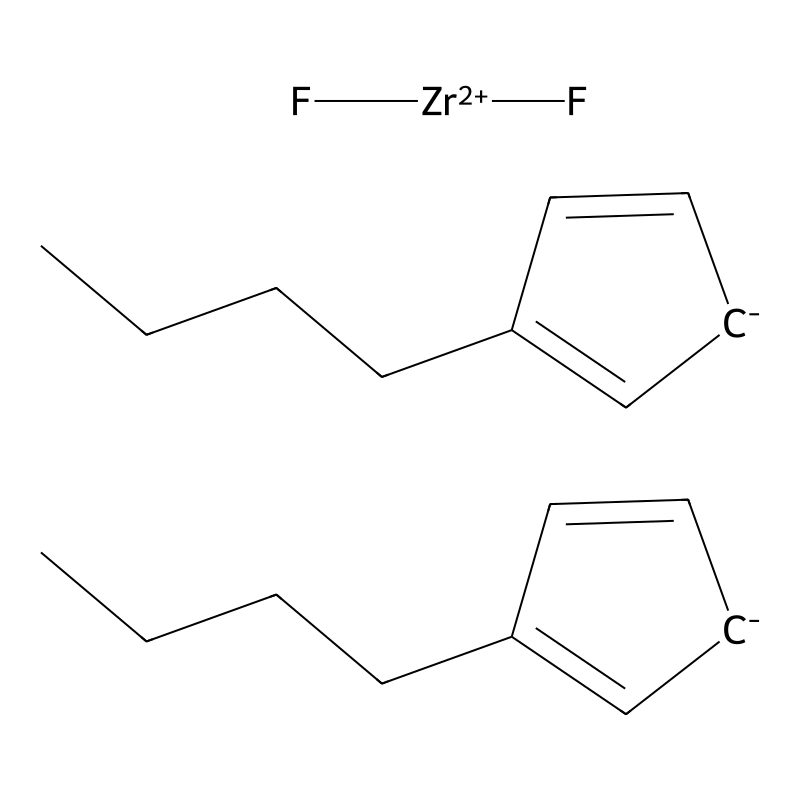Bis(butylcyclopentadienyl)difluorozirconium(IV)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bis(butylcyclopentadienyl)difluorozirconium(IV) is a zirconocene compound characterized by the presence of two butylcyclopentadienyl ligands coordinated to a zirconium center, along with two fluorine substituents. Its molecular formula is and it has a molecular weight of approximately 404.53 g/mol. This compound appears as an off-white powder and is recognized for its role as a versatile catalyst in various organic synthesis reactions, particularly in olefin polymerization processes .
Catalysis
One of the primary applications of Bis(butylcyclopentadienyl)difluorozirconium(IV) lies in catalysis, particularly in olefin metathesis reactions. These reactions involve the breaking and reforming of carbon-carbon double bonds in alkenes (olefins) to create new molecules. Bis(butylcyclopentadienyl)difluorozirconium(IV) acts as a catalyst, accelerating the reaction and increasing its efficiency. This property makes it valuable for various chemical syntheses, such as the production of polymers, pharmaceuticals, and fine chemicals.
Material Science
Bis(butylcyclopentadienyl)difluorozirconium(IV) also holds potential applications in material science. Researchers are exploring its use in the development of new materials with specific properties, such as:
- Polymers: The compound can be used as a catalyst for the synthesis of novel polymers with controlled structures and functionalities. These polymers could find applications in various fields, including electronics, coatings, and drug delivery.
- Metal-organic frameworks (MOFs): Bis(butylcyclopentadienyl)difluorozirconium(IV) can be incorporated into MOF structures, which are highly porous materials with potential applications in gas storage, separation, and catalysis.
The chemical reactivity of bis(butylcyclopentadienyl)difluorozirconium(IV) is primarily attributed to its ability to form stable complexes with olefins and other unsaturated hydrocarbons. It can participate in:
- Olefin Polymerization: The compound acts as a catalyst in the polymerization of olefins, facilitating the formation of high molecular weight polymers.
- Coordination Reactions: It can coordinate with various ligands, leading to the formation of new organometallic complexes.
- Substitution Reactions: The fluorine atoms can be replaced by other ligands under certain conditions, allowing for the synthesis of modified zirconocene derivatives .
The synthesis of bis(butylcyclopentadienyl)difluorozirconium(IV) typically involves:
- Preparation of Butylcyclopentadiene Ligands: These ligands are synthesized through the alkylation of cyclopentadiene with butyl halides.
- Metalation: The reaction between butylcyclopentadiene and zirconium sources (such as zirconium tetrachloride) under an inert atmosphere leads to the formation of the desired zirconocene complex.
- Fluorination: The introduction of fluorine can be accomplished through halogen exchange reactions or direct fluorination methods .
Bis(butylcyclopentadienyl)difluorozirconium(IV) finds applications in:
- Catalysis: It is widely used as a catalyst in olefin polymerization processes, contributing to the production of various polymers with tailored properties.
- Materials Science: The compound's unique structure allows it to be utilized in developing novel materials with specific functionalities.
- Organic Synthesis: It serves as a catalyst for various organic transformations, enhancing reaction efficiencies and selectivities .
Studies on interaction mechanisms involving bis(butylcyclopentadienyl)difluorozirconium(IV) focus on its catalytic behavior and coordination chemistry. Research indicates that its interactions with olefins and other substrates are influenced by steric and electronic factors associated with the butylcyclopentadienyl ligands. Understanding these interactions helps optimize its use in catalysis and materials development .
Several compounds share structural similarities with bis(butylcyclopentadienyl)difluorozirconium(IV). Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Bis(cyclopentadienyl)zirconium(IV)dichloride | 1291-32-3 | Contains cyclopentadienyl ligands; commonly used in catalysis. |
| Bis(n-butylcyclopentadienyl)zirconium(IV)dichloride | 73364-10-0 | Similar structure; used in similar catalytic applications. |
| Bis(tert-butylcyclopentadienyl)zirconium dichloride | 32876-92-9 | Features tert-butyl groups; exhibits different steric properties affecting reactivity. |
Uniqueness
The uniqueness of bis(butylcyclopentadienyl)difluorozirconium(IV) lies in its dual fluorine substitution which enhances its catalytic properties compared to other zirconocene derivatives. This modification can influence both the electronic environment around the zirconium center and steric hindrance, making it particularly effective for specific polymerization reactions .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Environmental Hazard








